molecular formula C5H9N3O2S2 B2613001 2-Amino-N,4-dimethylthiazole-5-sulfonamide CAS No. 1343269-00-0

2-Amino-N,4-dimethylthiazole-5-sulfonamide

Cat. No. B2613001
CAS RN: 1343269-00-0
M. Wt: 207.27
InChI Key: AIHGUFZUGULFBH-UHFFFAOYSA-N
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Description

2-Amino-N,4-dimethylthiazole-5-sulfonamide, also known as ADTS, is a thiazole derivative that has been widely used in scientific research due to its diverse applications. ADTS is a potent inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance and ion transport in various tissues.
Synthesis:
ADTS can be synthesized by the reaction of 2-aminothiazole with dimethylsulfate and sodium sulfite. The reaction yields ADTS as a white crystalline solid with a melting point of 205-208°C.

Scientific Research Applications

Molecular Structure and Tautomerism

Sulfonamide derivatives, including structures similar to 2-Amino-N,4-dimethylthiazole-5-sulfonamide, are integral in bioorganic and medicinal chemistry studies. Their tautomeric behavior, which involves the existence of molecules in multiple forms, is crucial in understanding their pharmaceutical and biological activities. In one study, the tautomeric forms of a related sulfonamide derivative were investigated using spectroscopic methods, suggesting the presence of different conformers that influence the compound's properties in various states (Erturk et al., 2016).

Antibacterial Applications

Compounds structurally related to 2-Amino-N,4-dimethylthiazole-5-sulfonamide have demonstrated significant antibacterial activity. For instance, some sulfonamide derivatives showed high antibacterial effectiveness against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics (Gadad et al., 2000).

Inhibitory Effects in Medicinal Chemistry

The sulfonamide group, a key component in many drugs, plays a vital role in inhibiting certain enzymes and functions in the body. It's used in a variety of medications, including those targeting carbonic anhydrase isozymes, which are associated with different physiological and pathological processes. These isozymes, when inhibited by sulfonamide-based compounds, can lead to therapeutic effects in conditions like glaucoma, epilepsy, and mountain sickness (Supuran et al., 2003).

Polymeric Material Enhancement

In the field of materials science, sulfonamide derivatives are used to modify polymers, enhancing their properties for various applications. For instance, hydrogels were modified with sulfonamide-based compounds to improve their swelling characteristics and thermal stability, making them more suitable for medical applications like drug delivery systems (Aly et al., 2015).

properties

IUPAC Name

2-amino-N,4-dimethyl-1,3-thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S2/c1-3-4(11-5(6)8-3)12(9,10)7-2/h7H,1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHGUFZUGULFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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